molecular formula C12H18IN3O2 B14083311 tert-butyl 3-iodo-2-methyl-4H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate

tert-butyl 3-iodo-2-methyl-4H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate

Cat. No.: B14083311
M. Wt: 363.19 g/mol
InChI Key: BOSHPRCVEIFBJA-UHFFFAOYSA-N
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Description

tert-butyl 3-iodo-2-methyl-4H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate: is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]pyridine core substituted with tert-butyl, iodo, and methyl groups. The presence of these substituents imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

The synthesis of tert-butyl 3-iodo-2-methyl-4H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate typically involves multi-step synthetic routesThe reaction conditions often include the use of reagents such as iodine, tert-butyl alcohol, and methylating agents, along with catalysts and solvents to facilitate the reactions .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction systems may be employed to achieve these goals .

Chemical Reactions Analysis

tert-butyl 3-iodo-2-methyl-4H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its functional groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrazolo[4,3-c]pyridine derivative .

Scientific Research Applications

tert-butyl 3-iodo-2-methyl-4H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-iodo-2-methyl-4H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biochemical pathways and result in specific biological effects . The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the context of use .

Comparison with Similar Compounds

tert-butyl 3-iodo-2-methyl-4H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties. These properties make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H18IN3O2

Molecular Weight

363.19 g/mol

IUPAC Name

tert-butyl 3-iodo-2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate

InChI

InChI=1S/C12H18IN3O2/c1-12(2,3)18-11(17)16-6-5-9-8(7-16)10(13)15(4)14-9/h5-7H2,1-4H3

InChI Key

BOSHPRCVEIFBJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=NN(C(=C2C1)I)C

Origin of Product

United States

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